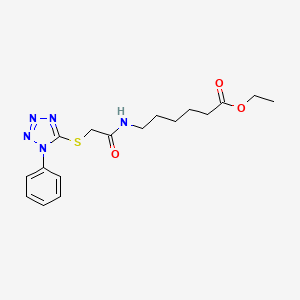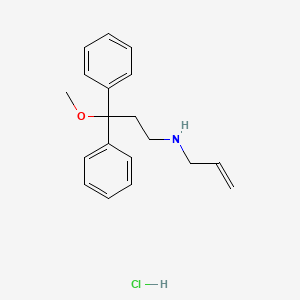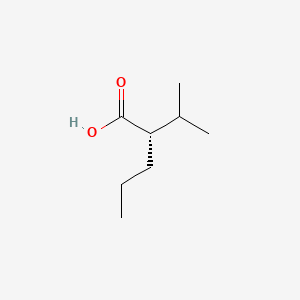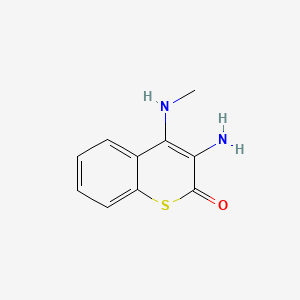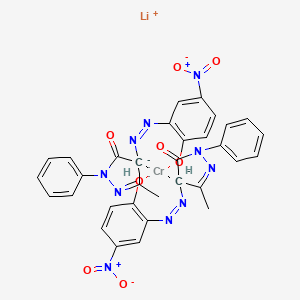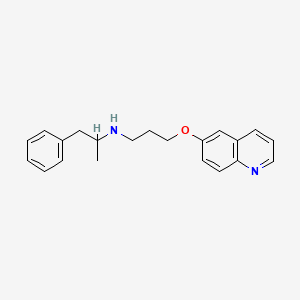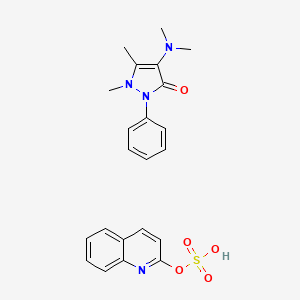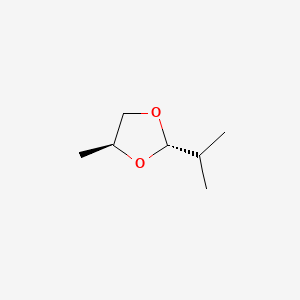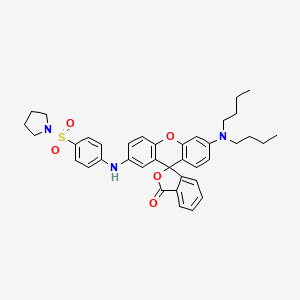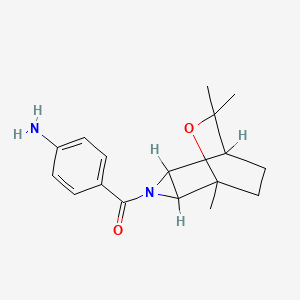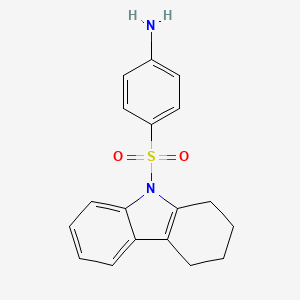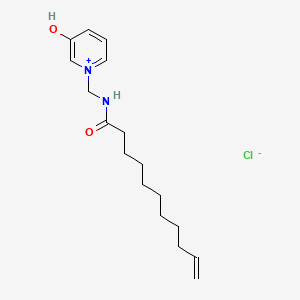
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride is a chemical compound with a complex structure that includes a pyridinium ring, a hydroxy group, and an undecenamidomethyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride typically involves the reaction of 3-hydroxypyridine with 10-undecenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with methylamine to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinium ring can be reduced to form a piperidine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of hydroxide or alkoxide derivatives.
科学研究应用
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy group and the pyridinium ring play crucial roles in its binding affinity and specificity. The undecenamidomethyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and cellular components .
相似化合物的比较
Similar Compounds
- Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, bromide
- Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, iodide
- Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, fluoride
Uniqueness
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloride ion enhances its solubility and reactivity compared to its bromide, iodide, and fluoride counterparts .
属性
CAS 编号 |
102584-04-3 |
|---|---|
分子式 |
C17H27ClN2O2 |
分子量 |
326.9 g/mol |
IUPAC 名称 |
N-[(3-hydroxypyridin-1-ium-1-yl)methyl]undec-10-enamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-2-3-4-5-6-7-8-9-12-17(21)18-15-19-13-10-11-16(20)14-19;/h2,10-11,13-14H,1,3-9,12,15H2,(H-,18,20,21);1H |
InChI 键 |
JNCVGCDQWVPSNC-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCCCCC(=O)NC[N+]1=CC=CC(=C1)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


